Mating Factor α

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mating Factor α is a peptide pheromone secreted by the yeast Saccharomyces cerevisiae. It plays a crucial role in the yeast mating process by acting on cells of the opposite mating type (type a). This pheromone mediates the conjugation process between the two types by inhibiting the initiation of DNA synthesis in type a cells and synchronizing them with type α .

作用機序

Target of Action

The primary target of the Mating Factor α (α-MF) is the Ste2p receptor , a class D G-protein-coupled receptor . This receptor is found on the surface of yeast cells and plays a crucial role in the mating process .

Mode of Action

The α-MF is a hydrophobic peptide that binds to the Ste2p receptor . This binding triggers a series of intracellular events, leading to changes in the cell’s behavior and physiology . The α-MF secretion signal is widely used for recombinant protein secretion in yeast, directing proteins from the cytosol to the extracellular matrix .

Biochemical Pathways

The α-MF operates through the mating factor pathway , a signaling pathway known to control yeast reproduction . In this process, two haploid yeast cells combine to form a diploid cell . The α-MF secretion signal plays a crucial role in this pathway, directing the secretion of proteins involved in the mating process .

Pharmacokinetics

The α-MF is a peptide, and its pharmacokinetics are largely determined by its secretion efficiency . The secretion efficiency directly impacts the yields of the targeted proteins in the fermentation broth . The α-MF secretion signal from S. cerevisiae is the most common and widely used signal sequence for protein secretion .

Result of Action

The binding of the α-MF to its receptor inhibits DNA synthesis, thereby preventing cell division of mating type a cells . This leads to the formation of a diploid cell from two haploid cells . The α-MF also plays a role in the secretion of recombinant proteins, with its efficiency directly impacting the yield of these proteins .

Action Environment

The action of the α-MF is influenced by various environmental factors. For instance, the secretion efficiency of the α-MF secretion signal can vary among different yeast species . Moreover, some proteins cannot be secreted efficiently using the α-MF secretion signal, indicating that the optimal choice of secretion signals is often protein-specific .

生化学分析

Biochemical Properties

Mating Factor α interacts with various enzymes, proteins, and other biomolecules. It is known to bind to a class D G-protein-coupled receptor Ste2p . This interaction is crucial for the mating process in yeast cells .

Cellular Effects

The effects of Mating Factor α on cells are profound. It inhibits DNA synthesis, thereby preventing cell division of mating type a cells . This effect is essential for the synchronization of the two mating types during the mating process .

Molecular Mechanism

Mating Factor α exerts its effects at the molecular level through binding interactions with biomolecules. It binds to the Ste2p receptor, a class D G-protein-coupled receptor . This binding initiates a series of steps called a signal transduction pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mating Factor α have been observed to change over time. For instance, mutations in the pro-region of the Mating Factor α secretory signal have been shown to lead to different levels of granulocyte colony-stimulating factor (G-CSF) production in Pichia pastoris .

Metabolic Pathways

Mating Factor α is involved in the mating process metabolic pathway in yeast cells. It interacts with the Ste2p receptor, initiating a signal transduction pathway that leads to the synchronization of the two mating types .

Transport and Distribution

Mating Factor α is excreted into the culture medium by haploid cells of the alpha mating type . It acts on cells of the opposite mating type (type A), mediating the conjugation process between the two types .

Subcellular Localization

Mating Factor α is secreted into the extracellular environment by yeast cells . It is not localized within the cell but is instead released into the surrounding medium to interact with cells of the opposite mating type .

準備方法

Synthetic Routes and Reaction Conditions: Mating Factor α can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Mating Factor α often involves recombinant DNA technology. The gene encoding the pheromone is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli or Pichia pastoris. The host organism then produces the peptide, which is subsequently purified from the culture medium .

化学反応の分析

Types of Reactions: Mating Factor α primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine).

Peptide Cleavage: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin in SPPS.

Major Products: The primary product of these reactions is the Mating Factor α peptide itself. During recombinant production, the peptide may be secreted into the culture medium and then purified .

科学的研究の応用

Mating Factor α has several applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.

Biology: Plays a key role in studies of yeast mating and cell cycle regulation. It is also used in research on signal transduction pathways and pheromone-receptor interactions.

Industry: Employed in the production of recombinant proteins by acting as a secretion signal in yeast expression systems

類似化合物との比較

Mating Factor a: Another yeast pheromone secreted by type a cells, which acts on type α cells.

Pheromone α1: A variant of Mating Factor α with slight differences in amino acid sequence.

Uniqueness: Mating Factor α is unique in its specific role in the mating process of Saccharomyces cerevisiae. It has a well-defined sequence and structure that allows it to interact precisely with its receptor on type a cells, making it a valuable tool in studies of cell signaling and mating .

特性

CAS番号 |

59401-28-4 |

|---|---|

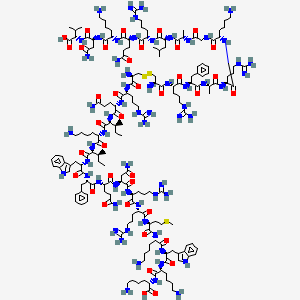

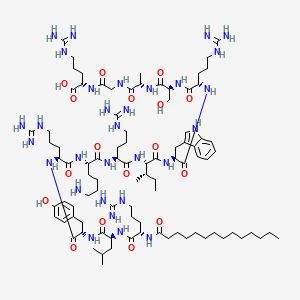

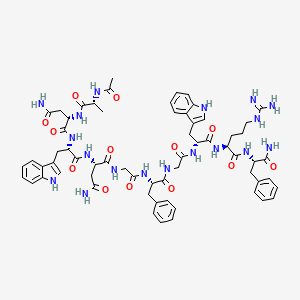

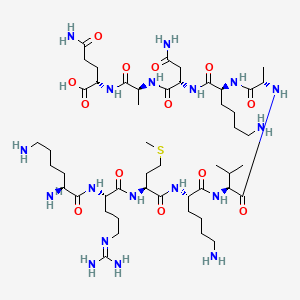

分子式 |

C82H114N20O17S |

分子量 |

1684.0 g/mol |

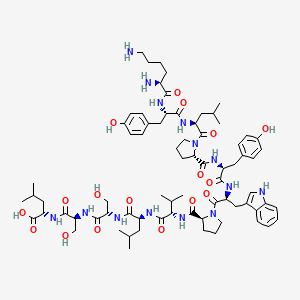

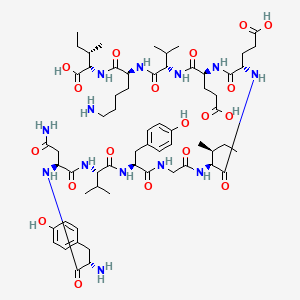

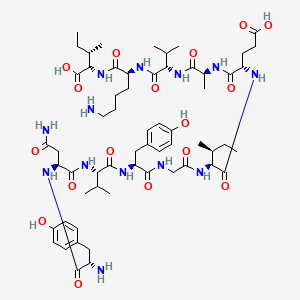

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C82H114N20O17S/c1-45(2)34-61(98-76(112)63(38-49-41-89-56-17-9-7-15-53(49)56)99-77(113)64(39-50-42-87-44-91-50)96-71(107)54(84)37-48-40-88-55-16-8-6-14-52(48)55)74(110)93-57(25-27-68(85)104)72(108)97-62(35-46(3)4)75(111)95-59(18-10-11-30-83)80(116)101-31-12-19-66(101)78(114)90-43-70(106)92-60(26-28-69(86)105)81(117)102-32-13-20-67(102)79(115)94-58(29-33-120-5)73(109)100-65(82(118)119)36-47-21-23-51(103)24-22-47/h6-9,14-17,21-24,40-42,44-46,54,57-67,88-89,103H,10-13,18-20,25-39,43,83-84H2,1-5H3,(H2,85,104)(H2,86,105)(H,87,91)(H,90,114)(H,92,106)(H,93,110)(H,94,115)(H,95,111)(H,96,107)(H,97,108)(H,98,112)(H,99,113)(H,100,109)(H,118,119)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |

InChIキー |

SBKVPJHMSUXZTA-MEJXFZFPSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |

正規SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |

配列 |

One Letter Code: WHWLQLKPGQPMY |

同義語 |

Mating Factor α |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。